4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene
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Overview
Description
4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions are common, where the fluoro or phenoxy groups can be replaced with other substituents using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), various nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Known for its anticancer and antiviral activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Properties
CAS No. |
83493-06-5 |
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Molecular Formula |
C24H24ClFO2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C24H24ClFO2/c1-3-24(2,19-10-12-20(25)13-11-19)17-27-16-18-9-14-22(26)23(15-18)28-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
IQPIVIUXARHSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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